CEP-40783

Description

Overview of CEP-40783 as a Kinase Inhibitor

This compound is characterized as a potent and selective inhibitor of receptor tyrosine kinases, particularly AXL and c-Met. cenmed.comuni.luymilab.comuni-freiburg.de Enzymatic assays have determined IC₅₀ values of 7 nM for AXL and 12 nM for c-Met, indicating high potency against these targets. cenmed.comymilab.com Beyond AXL and c-Met, this compound has also demonstrated inhibitory activity against other kinases within the TAM family, including MER and TYRO3, with reported IC₅₀ values of 29 nM and 19 nM, respectively. ymilab.com

Studies evaluating the cellular potency of this compound have shown even greater activity in cell-based models compared to recombinant enzyme assays. In AXL-transfected 293GT cells, this compound was found to be 27-fold more active than against the recombinant enzyme, with an IC₅₀ value of 0.26 nM. cenmed.comymilab.comnih.gov Similarly, superior activity against c-Met was observed in GTL-16 cells, with an IC₅₀ of 6 nM. cenmed.comymilab.comnih.gov This enhanced cellular inhibitory activity is suggested to be a result of this compound's extended residence time on both AXL and c-Met, consistent with a Type II mechanism of inhibition. cenmed.comymilab.comnih.gov Furthermore, this compound exhibits high kinome selectivity, demonstrating an S90 score of 0.04 against a panel of 298 kinases, indicating that only a small fraction of these kinases showed greater than 90% inhibition at a concentration of 1 μM. cenmed.comuni.luymilab.com

Key in vitro inhibitory data for this compound:

| Target (Enzyme) | IC₅₀ (nM) | Source |

| AXL | 7 | cenmed.comymilab.com |

| c-Met | 12 | cenmed.comymilab.com |

| MER | 29 | ymilab.com |

| TYRO3 | 19 | ymilab.com |

Key cellular inhibitory data for this compound:

| Cell Line | Target | IC₅₀ (nM) | Source |

| AXL-transfected 293GT | AXL | 0.26 | cenmed.comymilab.comnih.gov |

| GTL-16 | c-Met | 6 | cenmed.comymilab.comnih.gov |

Historical Context and Development in Oncology Research

The development of this compound (also known by the synonym RXDX-106) emerged within the broader landscape of targeted cancer therapeutics, specifically focusing on kinase inhibition. cenmed.comymilab.comuni-freiburg.deresearchgate.net The rationale for targeting kinases like AXL and c-Met stems from their documented roles in various aspects of cancer biology, including cell proliferation, survival, migration, invasion, and angiogenesis. ulisboa.ptnih.gov Overexpression or aberrant activation of these kinases has been observed in numerous human tumor types, including non-small cell lung cancer (NSCLC), breast cancer, gastric cancer, colorectal cancer, and prostate cancer. researchgate.netulisboa.pt

The progression of this compound through academic and preclinical research reflects the iterative process of drug discovery and development in oncology. Following its initial identification and characterization as a potent AXL and c-Met inhibitor, research efforts focused on evaluating its potential therapeutic utility in various cancer models. uni.luymilab.comnih.gov This involved a series of in vitro and in vivo studies to assess its pharmacodynamic effects and anti-tumor efficacy. uni.luymilab.comnih.gov The compound's advancement into preclinical studies and subsequent mention in the context of clinical studies underscores its journey from basic scientific discovery towards potential clinical application, a common trajectory in oncology drug development. researchgate.netulisboa.ptnih.gov

Rationale for Investigating this compound in Preclinical and Translational Studies

The investigation of this compound in preclinical and translational studies is underpinned by the significant roles of its target kinases, AXL and c-Met, in cancer progression and therapeutic resistance. uni.luymilab.comnih.govresearchgate.netulisboa.ptnih.govbrimr.org Both AXL and c-Met are receptor tyrosine kinases that can promote tumor cell survival, growth, motility, and invasion. ulisboa.ptnih.gov Furthermore, activation of AXL and c-Met signaling pathways has been implicated as a mechanism of acquired resistance to various targeted therapies, including EGFR inhibitors in NSCLC. researchgate.net

Preclinical studies with this compound were designed to evaluate its ability to inhibit these targets in relevant cancer models and translate these findings into potential therapeutic strategies. The rationale included assessing its anti-tumor efficacy as a single agent and in combination with other therapies, particularly in models where AXL and c-Met signaling are prominent or contribute to drug resistance. cenmed.comuni.luymilab.comnih.gov Translational research involving this compound aimed to bridge the gap between laboratory findings and potential clinical applications, investigating its pharmacodynamic effects and anti-tumor activity in established tumor xenograft models and exploring its potential utility in human tumor types where AXL and c-Met play critical roles. uni.luymilab.comnih.govbrimr.org

Detailed research findings from preclinical studies provide evidence supporting this rationale. For instance, this compound demonstrated dose- and time-dependent inhibition of AXL phosphorylation in NSCLC xenografts. cenmed.comuni.luymilab.comnih.gov Efficacy studies in various xenograft models, including gastric carcinoma and NSCLC, showed significant anti-tumor efficacy, including tumor stasis and regressions. uni.luymilab.comnih.gov In erlotinib-insensitive tumor models, this compound demonstrated significant efficacy, and combining it with erlotinib (B232) showed superior anti-tumor effects in an erlotinib-sensitive model. cenmed.com this compound was also found to be efficacious in reducing metastatic tumor burden in orthotopic breast cancer models. ymilab.com These findings collectively support the continued investigation of this compound as a potential therapeutic agent in cancers driven by or resistant through AXL and c-Met signaling.

Preclinical efficacy highlights of this compound:

| Cancer Model | Observation | Source |

| NCI-H1299 NSCL xenografts | Dose- and time-dependent inhibition of AXL phosphorylation. | cenmed.comuni.luymilab.comnih.gov |

| AXL/NIH3T3 xenografts | Complete tumor regressions observed. | uni.lunih.gov |

| GTL-16 gastric xenografts | Significant to complete inhibition of c-Met phosphorylation; tumor stasis and regressions. | uni.luymilab.comnih.gov |

| EBC-1 NSCL xenografts | Dose-related efficacy, including tumor stasis and regressions. | uni.luymilab.comnih.gov |

| Erlotinib-insensitive models | Significant efficacy observed. | cenmed.com |

| MDA-MB-231-luc and 4T1-luc orthotopic breast cancer models | Reduced spontaneous lymph node and pulmonary metastatic tumor burden. | ymilab.com |

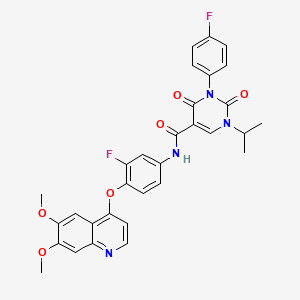

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCWHHYUMFGOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26F2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437321-24-8 | |

| Record name | CEP-40783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1437321248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-40783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1969ZJE05Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Target Kinase Inhibition Profile

CEP-40783 functions as a multi-kinase inhibitor, demonstrating inhibitory activity against several important RTKs. Its primary targets include AXL and c-Met, as well as members of the TAM family of kinases. researchgate.nettargetmol.comcaymanchem.com

AXL is an oncogenic receptor tyrosine kinase that is frequently overexpressed and constitutively activated in various human cancers. researchgate.netaacrjournals.org Activation of AXL contributes to tumor progression by promoting cancer cell migration and invasion, enhancing angiogenesis, facilitating cell survival and growth, and contributing to resistance to therapeutic agents. researchgate.netaacrjournals.org this compound has been identified as a potent inhibitor of AXL kinase. researchgate.netaacrjournals.orgmedchemexpress.com In biochemical assays, this compound exhibits an IC50 value of 7 nM against recombinant AXL enzyme. researchgate.netaacrjournals.orgmedchemexpress.com Furthermore, in AXL-transfected 293GT cells, this compound showed even higher potency, with an IC50 value of 0.26 nM, indicating a 27-fold increased activity compared to the recombinant enzyme. researchgate.netaacrjournals.orgmedchemexpress.com Comparably high cellular potency against AXL was also observed in NCI-H1299 human non-small cell lung cancer (NSCLC) cells. researchgate.netaacrjournals.orgmedchemexpress.com

c-Met, also known as the hepatocyte growth factor receptor (HGFR), is another receptor tyrosine kinase that is overexpressed in many tumor types and plays a critical role in tumor formation, proliferation, invasion, and metastasis. researchgate.netcancer.gov Dysregulated c-Met signaling is associated with poor clinical outcomes and resistance to targeted therapies. researchgate.net this compound is also a potent inhibitor of c-Met kinase. researchgate.netaacrjournals.orgmedchemexpress.com Biochemical assays have determined an IC50 value of 12 nM for this compound against recombinant c-Met enzyme. researchgate.netaacrjournals.orgmedchemexpress.com In GTL-16 cells, this compound demonstrated superior cellular activity against c-Met, with an IC50 value of 6 nM. researchgate.netaacrjournals.orgmedchemexpress.com

In addition to AXL and c-Met, this compound also inhibits members of the TAM family of receptor tyrosine kinases, which include TYRO3, AXL, and MER (also known as MERTK). targetmol.comcaymanchem.comcancer.gov The TAM family plays roles in diverse biological processes, including immune regulation, clearance of apoptotic cells, and cell proliferation and survival. mdpi.comnih.gov Overexpression of TAM kinases in the tumor microenvironment can contribute to immune evasion and negatively regulate immune responses. cancer.gov this compound has demonstrated inhibitory activity against TYRO3 and MER. targetmol.comcaymanchem.com Biochemical IC50 values for this compound against TYRO3 and MER have been reported as 19 nM and 29 nM, respectively, according to one source, while another source reports IC50 values of 3.5 nM and 1.89 nM for TYRO3 and MER, respectively. targetmol.comcaymanchem.com

Here is a summary of the biochemical IC50 values:

| Target Kinase | Biochemical IC50 (nM) | Source |

| AXL | 7 | researchgate.netcaymanchem.comaacrjournals.orgmedchemexpress.com |

| c-Met | 12 | researchgate.netcaymanchem.comaacrjournals.orgmedchemexpress.com |

| TYRO3 | 19 | targetmol.com |

| TYRO3 | 3.5 | caymanchem.com |

| MER | 29 | targetmol.com |

| MER | 1.89 | caymanchem.com |

Here is a summary of the cellular IC50 values:

| Target Kinase | Cell Line | Cellular IC50 (nM) | Source |

| AXL | AXL-transfected 293GT | 0.26 | researchgate.netcaymanchem.comaacrjournals.orgmedchemexpress.com |

| c-Met | GTL-16 | 6 | researchgate.netcaymanchem.comaacrjournals.orgmedchemexpress.com |

| c-Met | NCI H1299 | 6 | caymanchem.com |

c-Met Kinase Inhibition

Binding Characteristics and Kinetics

The inhibitory activity of this compound is further characterized by its binding characteristics and kinetics, including its potency, selectivity, and the duration of its interaction with target kinases.

As detailed in the kinase inhibition profile, this compound demonstrates potent inhibitory activity against its primary targets, AXL and c-Met, in the low nanomolar range in both biochemical and cellular assays. researchgate.netcaymanchem.comaacrjournals.orgmedchemexpress.com It also shows inhibitory activity against TYRO3 and MER. targetmol.comcaymanchem.com

Beyond its primary targets, this compound exhibits high kinome selectivity. researchgate.nettargetmol.comaacrjournals.orgmedchemexpress.comresearchgate.netmedchemexpress.com Against a panel of 298 kinases, this compound showed an S90 score of 0.04, indicating that only a small fraction of these kinases exhibited greater than 90% inhibition at a concentration of 1 µM. researchgate.nettargetmol.comaacrjournals.orgmedchemexpress.comresearchgate.netmedchemexpress.com This suggests that this compound is highly selective for its intended targets compared to a broad range of other kinases.

Kinome Selectivity Profiling

This compound has been profiled for its selectivity across a broad range of kinases. Studies have demonstrated high kinome selectivity, with an S90 of 0.04 against 298 kinases at a concentration of 1 µM. This indicates that at this concentration, only a small fraction (4%) of the tested kinases showed greater than 90% inhibition medchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com.

The compound is recognized as a potent and selective inhibitor of AXL and c-Met kinases medchemexpress.comresearchgate.netresearchgate.netmedchemexpress.comselleckchem.comcaymanchem.com. Enzymatic assays have reported IC50 values of 7 nM for AXL and 12 nM for c-Met medchemexpress.comresearchgate.netresearchgate.netmedchemexpress.comcaymanchem.com. In cellular contexts, this compound exhibits even greater potency against AXL in AXL-transfected 293GT cells, with an IC50 of 0.26 nM, being 27-fold more active compared to the recombinant enzyme medchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com. Similarly, superior activity against c-Met was observed in GTL-16 cells, with an IC50 of 6 nM medchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com. This enhanced cellular activity may be attributed to an extended residence time of this compound on both AXL and c-Met, consistent with a Type II inhibitory mechanism medchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com. Beyond AXL and c-Met, this compound also inhibits other kinases within the TAM (TYRO3, AXL, MER) family, showing inhibitory activity against TYRO3 (IC50 = 3.5 nM) and MER (IC50 = 1.89 nM) caymanchem.comfrontiersin.org.

Data on the inhibitory potency of this compound against key target kinases are summarized in the table below:

Downstream Signaling Pathway Modulation

Inhibition of target kinases, particularly AXL and c-Met, by this compound leads to the modulation of several downstream signaling pathways critical for cancer cell function.

MAPK/ERK Pathway Inhibition

Activation of receptor tyrosine kinases like AXL and c-Met can lead to the downstream activation of the MAPK/ERK pathway, which plays a significant role in cell proliferation frontiersin.orgmdpi.comtandfonline.com. Inhibition of TAM and c-MET activation by this compound (RXDX-106) has been shown to be accompanied by a decrease in downstream MAPK signaling selleckchem.com. This suggests that this compound can impede the proliferative signals mediated through the MAPK/ERK cascade that are driven by AXL and c-Met activity.

PI3K/AKT Pathway Inhibition

The PI3K/AKT pathway is another crucial signaling cascade involved in cell survival and growth, often activated by receptor tyrosine kinases such as AXL and c-Met frontiersin.org. Inhibition of TAM and c-MET activation by this compound is associated with a decrease in downstream PI3K signaling selleckchem.com. Furthermore, inhibition of AXL activity by this compound can indirectly lead to the inhibition of the PI3K/AKT pathway nih.gov. This modulation of the PI3K/AKT pathway contributes to the compound's effects on cell survival and proliferation.

Impact on NF-κB Signaling

AXL activation can influence cellular immune and inflammatory signaling pathways, including NF-κB signaling tandfonline.comwindows.net. Inhibition of AXL by this compound has been shown to result in the inactivation of the NF-κB pathway, potentially through the inhibition of AKT mdpi.commdpi.com. This impact on NF-κB signaling suggests a role for this compound in modulating inflammatory and immune responses influenced by AXL activity.

Preclinical Efficacy Studies

In Vitro Cellular Assays

In vitro studies have been crucial in elucidating the direct effects of CEP-40783 on cancer cells expressing its target kinases. These assays assess the compound's ability to inhibit receptor phosphorylation, modulate key signaling pathways, and impact fundamental cellular processes such as proliferation, viability, migration, invasion, angiogenesis markers, and apoptosis.

Inhibition of Receptor Phosphorylation in Transfected Cell Lines (e.g., AXL-transfected 293GT cells)

This compound has demonstrated potent inhibition of AXL phosphorylation in cell-based assays. In AXL-transfected 293GT cells, this compound exhibited an IC₅₀ value of 0.26 nM, indicating high cellular potency. This was reported to be 27-fold more active compared to its activity against the recombinant enzyme targetmol.commedchemexpress.comcaymanchem.comresearchgate.netresearchgate.netaacrjournals.org. Comparably high cellular potency was also observed in NCI-H1299 human non-small cell lung (NSCL) cells researchgate.netresearchgate.netaacrjournals.org. The enhanced inhibitory activity of this compound in cells is suggested to be due to its extended residence time on both AXL and c-Met, consistent with a Type II inhibition mechanism targetmol.commedchemexpress.comresearchgate.netresearchgate.netaacrjournals.org.

Inhibition of c-Met Activity in Carcinoma Cell Lines (e.g., GTL-16 cells)

Beyond AXL, this compound has shown potent inhibitory activity against c-Met in cellular models. In GTL-16 gastric carcinoma cells, this compound demonstrated superior activity against c-Met with an IC₅₀ value of 6 nM targetmol.commedchemexpress.comcaymanchem.comresearchgate.netresearchgate.netaacrjournals.org. This cellular potency is also attributed to the compound's prolonged residence time on the target kinase targetmol.commedchemexpress.comresearchgate.netresearchgate.netaacrjournals.org.

Effects on Cellular Proliferation and Viability in TAM-expressing Cells

This compound, as a TAM (TYRO3, AXL, MER) and c-Met inhibitor, impacts cellular proliferation and viability in cells expressing these receptors. Studies have shown that RXDX-106 (this compound) inhibits TAM and c-MET phosphorylation in vitro, which is accompanied by a decrease in downstream MAPK and PI3K signaling and cell viability selleckchem.comselleckchem.comambeed.cn. Sub-nanomolar concentrations of this compound have been reported to completely inhibit cellular proliferation and viability in TAM-expressing cells selleckchem.comambeed.cnbiotrend-usa.comchemicalbook.com.

Modulation of Cancer Cell Migration and Invasion

Activation of AXL and c-Met contributes to cancer cell migration and invasion researchgate.netresearchgate.netaacrjournals.orgcancer.govtandfonline.com. By inhibiting these kinases, this compound is expected to modulate these processes. Preclinical data indicates that this compound blocks TYRO3/AXL/MER/c-Met-mediated signal transduction pathways, which inhibits the proliferation and migration of tumor cells overexpressing these receptors cancer.gov. While specific in vitro migration and invasion assay data for this compound was not detailed, the known roles of its targets and the compound's inhibitory activity suggest an impact on these cellular behaviors medchemexpress.comresearchgate.netbiotrend-usa.comuni.lu.

Impact on Angiogenesis Markers and VEGF Secretion

AXL and c-Met are involved in enhancing tumor angiogenesis researchgate.netresearchgate.netaacrjournals.orgcancer.gov. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, heavily influenced by factors like Vascular Endothelial Growth Factor (VEGF) hvt-journal.comrndsystems.comutoronto.ca. While direct in vitro data on this compound's impact on specific angiogenesis markers or VEGF secretion in cellular assays was not extensively detailed in the provided information, the compound's inhibition of AXL and c-Met, known promoters of angiogenesis, suggests a likely influence on these processes medchemexpress.comresearchgate.netbiotrend-usa.comuni.lunih.gov. One source mentions decreased secretion of VEGF in the context of RXDX-106 (this compound) ufl.edu.

Induction of Apoptosis in Cancer Cells

Inhibition of AXL and c-Met signaling can lead to the induction of apoptosis in cancer cells biotrend-usa.comchemicalbook.combiosynth.comnih.gov. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis biosynth.com. Specifically, RXDX-106 (this compound) inhibits TAM and c-MET activation in vitro, and this is accompanied by a decrease in cell viability selleckchem.comselleckchem.comambeed.cn. TP-0903, another selective AXL inhibitor, is mentioned as causing apoptosis of cancer cells with AXL upregulation, suggesting this is a mechanism associated with AXL inhibition tandfonline.com.

Data Tables

Based on the available information regarding in vitro potency:

| Target Kinase | Assay Type | Cell Line | IC₅₀ (nM) | Citation |

| AXL | Biochemical Assay | Recombinant Enzyme | 7 | targetmol.commedchemexpress.comcaymanchem.comresearchgate.netresearchgate.netaacrjournals.org |

| AXL | Cellular Assay | AXL-transfected 293GT | 0.26 | targetmol.commedchemexpress.comcaymanchem.comresearchgate.netresearchgate.netaacrjournals.org |

| c-Met | Biochemical Assay | Recombinant Enzyme | 12 | targetmol.commedchemexpress.comcaymanchem.comresearchgate.netresearchgate.netaacrjournals.org |

| c-Met | Cellular Assay | GTL-16 | 6 | targetmol.commedchemexpress.comcaymanchem.comresearchgate.netresearchgate.netaacrjournals.org |

| TYRO3 | Biochemical Assay | Recombinant Enzyme | 19 or 3.5 | targetmol.comselleckchem.comcaymanchem.com |

| MER | Biochemical Assay | Recombinant Enzyme | 29 or 1.89 | targetmol.comselleckchem.comcaymanchem.com |

Note: Discrepancies in reported IC₅₀ values for TYRO3 and MER exist across sources. The table includes values found in the provided snippets.

Detailed Research Findings

In Vivo Xenograft Models

Evaluation of this compound in various in vivo xenograft models has demonstrated its capacity to inhibit tumor progression. Studies have focused on models representative of human cancers where AXL and c-Met signaling are implicated, including non-small cell lung carcinoma (NSCLC).

NCI-H1299 Non-Small Cell Lung Carcinoma (NSCLC) Xenografts

The NCI-H1299 human NSCLC xenograft model has been utilized to assess the pharmacodynamic effects of this compound, particularly its impact on AXL phosphorylation.

In NCI-H1299 NSCLC xenografts, this compound demonstrated a dose- and time-dependent inhibition of AXL phosphorylation. Administration of this compound at 0.3 mg/kg resulted in approximately 80% target inhibition 6 hours post-dose. researchgate.netmedchemexpress.comaacrjournals.orgtargetmol.commedchemexpress.com Higher doses showed more pronounced and sustained inhibition. A dose of 1 mg/kg achieved complete target inhibition, defined as greater than 90% inhibition, between 6 and 24 hours. researchgate.netmedchemexpress.comaacrjournals.orgtargetmol.commedchemexpress.com Furthermore, a 10 mg/kg dose led to complete AXL inhibition lasting up to 48 hours post-dosing. researchgate.netmedchemexpress.comaacrjournals.orgtargetmol.commedchemexpress.com

Table 1: Inhibition of AXL Phosphorylation in NCI-H1299 Xenografts by this compound

| Dose (mg/kg) | Time Post-Dose | Level of AXL Phosphorylation Inhibition |

| 0.3 | 6 hours | ~80% |

| 1 | 6-24 hours | >90% (Complete Inhibition) |

| 10 | Up to 48 hours | Complete Inhibition |

AXL/NIH3T3 Xenograft Models

AXL/NIH3T3 xenograft models, which overexpress AXL, have been employed to evaluate the direct antitumor effects of this compound driven by AXL inhibition.

Treatment with this compound at a dose of 0.3 mg/kg resulted in complete tumor regressions in AXL/NIH3T3 xenografts. researchgate.netaacrjournals.orgtargetmol.comresearchgate.netcaymanchem.combioscience.co.ukcaymanchem.com This finding highlights the significant efficacy of this compound in models where AXL signaling is a primary driver of tumor growth.

Table 2: Antitumor Efficacy of this compound in AXL/NIH3T3 Xenografts

| Model | Outcome |

| AXL/NIH3T3 | Complete Regression |

EBC-1 NSCLC Xenografts

The EBC-1 NSCLC xenograft model, known to express c-Met, has also been used to assess the efficacy of this compound, given its dual inhibitory activity against AXL and c-Met.

In EBC-1 NSCLC xenografts, administration of this compound demonstrated dose-related efficacy. researchgate.netaacrjournals.orgresearchgate.netcaymanchem.combioscience.co.ukcaymanchem.com Treatment led to tumor stasis at a dose of 3 mg/kg. researchgate.netaacrjournals.orgresearchgate.netcaymanchem.combioscience.co.ukcaymanchem.com At a higher dose of 10 mg/kg, tumor regressions were observed, along with greater than 96% tumor growth inhibition (TGI). researchgate.netaacrjournals.orgresearchgate.netcaymanchem.combioscience.co.ukcaymanchem.com

Table 3: Efficacy of this compound in EBC-1 NSCLC Xenografts

GTL-16 Gastric Carcinoma Xenografts

Studies using GTL-16 gastric carcinoma xenografts have investigated the effects of this compound on c-Met phosphorylation and tumor growth. targetmol.comaacrjournals.orgresearchgate.netresearchgate.net

In GTL-16 gastric carcinoma xenografts, pharmacokinetic/pharmacodynamic (PK/PD) evaluations of this compound demonstrated significant to complete inhibition of c-Met phosphorylation. targetmol.comaacrjournals.orgresearchgate.netresearchgate.net This inhibition was observed at oral doses of 10, 30, and 55 mg/kg administered five times per week (qdX5d). targetmol.comaacrjournals.orgresearchgate.net

Efficacy studies in GTL-16 xenografts showed significant anti-tumor efficacy. targetmol.comaacrjournals.orgresearchgate.netresearchgate.net Treatment with this compound at oral doses of 10 and 30 mg/kg resulted in tumor stasis and regressions. targetmol.comaacrjournals.orgresearchgate.netresearchgate.net

Table 1: Efficacy of this compound in GTL-16 Gastric Carcinoma Xenografts

| Model | Endpoint | Dose (mg/kg, oral) | Outcome | Source |

| GTL-16 Gastric Carcinoma Xenografts | c-Met Phosphorylation | 10, 30, 55 (qdX5d) | Significant to Complete Inhibition | targetmol.comaacrjournals.orgresearchgate.net |

| GTL-16 Gastric Carcinoma Xenografts | Anti-tumor Efficacy | 10, 30 | Tumor Stasis and Regressions | targetmol.comaacrjournals.orgresearchgate.netresearchgate.net |

Inhibition of c-Met Phosphorylation

Orthotopic Breast Cancer Models (MDA-MB-231-luc and 4T1-luc)

This compound has also been evaluated in orthotopic breast cancer models, specifically the MDA-MB-231-luc and 4T1-luc models, to assess its impact on metastasis. targetmol.comcaymanchem.comaacrjournals.orgresearchgate.netresearchgate.net The MDA-MB-231-luc model is a human triple-negative breast cancer cell line that spontaneously metastasizes to the lungs and lymph nodes when implanted orthotopically in immunodeficient mice. nih.govlabcorp.com The 4T1-luc model is an immunocompetent murine model that also spontaneously metastasizes. nih.gov

In these orthotopic breast cancer models, this compound was found to be efficacious in reducing spontaneous lymph node and pulmonary metastatic tumor burden. targetmol.comcaymanchem.comaacrjournals.orgresearchgate.netresearchgate.net This effect was observed at oral doses of 10 and 30 mg/kg. targetmol.comaacrjournals.orgresearchgate.netresearchgate.net

Table 2: Effect of this compound on Metastasis in Orthotopic Breast Cancer Models

| Model | Endpoint | Dose (mg/kg, oral) | Outcome | Source |

| MDA-MB-231-luc (Orthotopic) | Spontaneous Lymph Node and Pulmonary Metastasis | 10, 30 | Reduction of Metastatic Tumor Burden | targetmol.comcaymanchem.comaacrjournals.orgresearchgate.netresearchgate.net |

| 4T1-luc (Orthotopic) | Spontaneous Lymph Node and Pulmonary Metastasis | 10, 30 | Reduction of Metastatic Tumor Burden | targetmol.comcaymanchem.comaacrjournals.orgresearchgate.netresearchgate.net |

Comparison with Standard of Care Agents (e.g., Paclitaxel)

In some tumor models, this compound has shown in vivo efficacy, including tumor regressions, that was significantly superior to that achieved with an optimal regimen of paclitaxel (B517696). medchemexpress.com Paclitaxel is a standard chemotherapy agent used in various cancers, including gastric and breast cancer. nih.gove-crt.org

Table 3: Comparison of this compound with Paclitaxel in Preclinical Models

| Comparison | Outcome | Source |

| This compound vs. Optimal Paclitaxel Regimen | Superior in vivo efficacy, including tumor regressions, in some models. | medchemexpress.com |

Role in Overcoming Therapeutic Resistance

Mechanism of Resistance in Cancer

Resistance to targeted therapies and chemotherapy can arise through various mechanisms, including the activation of alternative signaling pathways and phenotypic changes in cancer cells.

The receptor tyrosine kinases (RTKs) AXL and c-Met are frequently overexpressed or activated in various human cancers, and their aberrant signaling is strongly associated with the development of therapeutic resistance. frontiersin.orgmdpi.comnih.govwikipedia.orgwikipedia.orgwikidata.orgwikidata.orgguidetopharmacology.org Activation of AXL and c-Met contributes to tumor progression by promoting processes such as cancer cell migration and invasion, enhancing tumor angiogenesis, facilitating cell survival and tumor growth, and conferring resistance to a range of therapeutic agents, including EGFR-targeted therapies. wikipedia.orgwikidata.orgwikidata.orgguidetopharmacology.org Studies have shown that prolonged treatment with c-Met inhibitors can induce the overexpression of both c-Met and AXL in cancer cells, highlighting a potential compensatory mechanism of resistance involving these RTKs. frontiersin.orgmdpi.com

Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, marked by reduced cell-cell adhesion and increased motility and invasiveness. EMT plays a crucial role in cancer progression and metastasis and is increasingly recognized for its significant contribution to drug resistance in various cancer types. Cancer cells undergoing EMT can exhibit features similar to cancer stem cells, which are often associated with increased resistance to conventional and targeted therapies due to mechanisms such as increased drug efflux and enhanced anti-apoptotic effects. The link between EMT and drug resistance has been reported for a considerable time, and numerous EMT-related signaling pathways are involved in this phenomenon. EMT has been specifically associated with resistance to EGFR-TKIs like erlotinib (B232) and gefitinib.

AXL and c-Met Overexpression/Activation in Drug Resistance

Overcoming EGFR-TKI Resistance

EGFR-tyrosine kinase inhibitors (EGFR-TKIs) are effective in treating EGFR-mutated non-small cell lung cancer (NSCLC), but the development of acquired resistance limits their long-term efficacy. CEP-40783, as a dual AXL/c-Met inhibitor, has shown promise in overcoming resistance to EGFR-targeted therapies. guidetopharmacology.org

Research has investigated the efficacy of this compound in tumor models that are insensitive to erlotinib, a first-generation EGFR-TKI. In studies using Champions TumorGraft™ models of human NSCLC, which preserve the biological properties of the original human tumors, this compound demonstrated significant anti-tumor efficacy in erlotinib-insensitive models. guidetopharmacology.org

| Tumor Model Type | This compound Dose (mg/kg qd) | Treatment Duration (days) | Efficacy (% TGI vs Control) | Reference |

| Erlotinib-Insensitive NSCLC TumorGrafts (4 models) | 30 | 10-34 | 66 to 118% | guidetopharmacology.org |

These findings suggest that this compound as a single agent can be effective in tumor settings where erlotinib treatment is no longer effective. guidetopharmacology.org

The potential for combining this compound with erlotinib to enhance anti-tumor activity and overcome resistance has also been explored. In an erlotinib-sensitive NSCLC TumorGraft™ model, the combination of this compound and erlotinib demonstrated superior anti-tumor efficacy compared to either agent administered alone. guidetopharmacology.org This suggests a synergistic or additive effect when targeting both AXL/c-Met and EGFR pathways, potentially preventing or delaying the emergence of resistance mechanisms that rely on AXL and c-Met activation.

Osimertinib (B560133), a third-generation EGFR-TKI, is effective in treating EGFR-mutated NSCLC, including cases with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably occurs. AXL upregulation has been identified as one of the off-target mechanisms contributing to resistance to first-line osimertinib treatment. While AXL is implicated in osimertinib resistance, direct experimental data from the provided sources demonstrating this compound specifically overcoming osimertinib resistance is not available. However, given that this compound is a potent AXL inhibitor, its activity against AXL signaling suggests a potential strategy to address AXL-mediated resistance to osimertinib.

Sensitization to EGFR TKI Treatment via AXL Inhibition

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in treating EGFR-mutant NSCLC. frontiersin.orgresearchgate.netresearchgate.net The Gas6-AXL axis has been shown to induce acquired resistance to EGFR-TKIs like erlotinib and osimertinib in EGFR-mutation positive NSCLC cells. nih.govfrontiersin.org AXL inhibitors, when combined with other drugs, have demonstrated the ability to overcome this resistance. nih.govfrontiersin.org

Studies have indicated that approximately 20% of TKI-resistant NSCLC patient tumors overexpress AXL, often associated with an increase in epithelial-mesenchymal transition (EMT). tandfonline.comdovepress.com In EGFR-mutant NSCLC cells that develop acquired resistance to erlotinib, upregulation of AXL and GAS6 has been observed. dovepress.com Knockdown or pharmacological inhibition of AXL in these resistant models sensitized the tumors to EGFR TKI treatment. dovepress.com Furthermore, AXL upregulation has been noted in a considerable fraction of EGFR-mutant NSCLC human tumors from patients who developed acquired resistance to EGFR TKIs, suggesting AXL's role as a causative factor in this resistance. dovepress.com

Preclinical studies using erlotinib-insensitive tumor models demonstrated that this compound as a single agent showed significant efficacy, measured by tumor growth inhibition (TGI). researchgate.netmedchemexpress.com Additionally, in an erlotinib-sensitive model, the combination of this compound and erlotinib showed superior anti-tumor efficacy compared to either agent alone. researchgate.netmedchemexpress.com

Resistance to Immune Checkpoint Inhibitors (ICIs)

AXL has been linked to resistance to immune checkpoint inhibitors (ICIs). nih.gov Overexpression of AXL has been observed after PD-1 inhibitor failure in various solid tumors. nih.gov In preclinical models of NSCLC, AXL inhibition has shown a synergistic effect when combined with ICIs. nih.gov

Enhancement of ICI Effects

RXDX-106 (this compound), a pan-TAM RTK inhibitor, has been shown to increase the effects of ICIs, leading to enhanced anti-tumor efficacy and improved survival in wild-type mice. nih.govfrontiersin.orgaacrjournals.orgresearchgate.net This suggests that this compound can potentiate the anti-tumor effects of the adaptive immune system. aacrjournals.orgresearchgate.net The activity of RXDX-106 in reducing tumor progression, even in tumor cells not directly responsive to TAM RTK inhibition, suggests an activation of anti-tumor immunity. aacrjournals.org RXDX-106 has been shown to directly activate macrophages, subsequently leading to the activation of NK and T cells, thereby restoring tumor immunity. aacrjournals.org This supports the concept that this compound can modulate the immune microenvironment to favor an effective anti-tumor immune response by inhibiting the negative checkpoint activity of TAMs in tumor immunity. aacrjournals.org

Sensitivity to T-cell-mediated Killing

AXL has been shown to be upregulated in mesenchymal lung cancer clones, and its expression correlated with resistance to natural killer (NK)- and cytotoxic T lymphocyte (CTL)-mediated killing. tandfonline.commdpi.com Pharmacological targeting of AXL has been demonstrated to re-sensitize mesenchymal lung cancer cells to CTL-mediated killing. tandfonline.commdpi.com The attenuation of AXL-dependent immune resistance involves a complex network that includes NF-κB activation, ICAM1 expression, and inhibition of MAPK signaling. tandfonline.commdpi.com this compound has been shown to reduce tumor growth in a syngeneic mouse model, accompanied by an increase in leukocyte infiltration into tumors, IFN-γ production in natural killer cells, and the percentage of CD8+ T cells in tumor tissue. caymanchem.com This indicates a role for this compound in enhancing the sensitivity of tumor cells to T-cell-mediated killing by modulating the tumor immune microenvironment.

Translational Research and Biomarker Development

Identification of Response and Resistance Signatures

Retrospective bioinformatics analyses were planned to determine potential signatures of response and resistance to CEP-40783 in studies utilizing human tumorgraft models. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.net The oncogenic receptor tyrosine kinases AXL and c-Met are over-expressed and constitutively activated in various human cancers, and their activation contributes to tumor progression and resistance to several therapeutic agents, including EGFR-targeted therapies. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netsec.gov

Studies have explored the activity of this compound against resistance mechanisms in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. nih.govspringermedizin.de Specifically, this compound demonstrated some activity against MET D1228X secondary mutations, which are acquired resistance mechanisms to other MET-TKIs like capmatinib (B1663548) and tepotinib. nih.govspringermedizin.de

Phosphorylated AXL Level as a Biomarker

Phosphorylated AXL has been investigated as a potential pharmacodynamic biomarker for this compound activity. In pharmacokinetic/pharmacodynamic (PK/PD) studies using NCI-H1299 NSCLC xenografts, this compound showed dose- and time-dependent inhibition of AXL phosphorylation. researchgate.netaacrjournals.orgtargetmol.commedchemexpress.comresearchgate.net At a dose of 0.3 mg/kg, approximately 80% target inhibition was observed 6 hours post-dose. researchgate.netaacrjournals.orgtargetmol.commedchemexpress.comresearchgate.net Complete target inhibition, exceeding 90%, was achieved at 1 mg/kg between 6 and 24 hours, while a 10 mg/kg oral dose resulted in complete AXL inhibition for up to 48 hours post-dosing. researchgate.netaacrjournals.orgtargetmol.commedchemexpress.comresearchgate.net

| Dose (mg/kg) | Time Post-Dose | AXL Phosphorylation Inhibition (%) | Model |

|---|---|---|---|

| 0.3 | 6 h | ~80 | NCI-H1299 xenografts |

| 1 | 6-24 h | >90 (Complete inhibition) | NCI-H1299 xenografts |

| 10 | Up to 48 h | Complete inhibition | NCI-H1299 xenografts |

Studies in Primary Human Tumorgrafts

Studies in primary human tumorgrafts have been conducted or are in progress to evaluate the efficacy of this compound in models that preserve the biological properties of original human tumors. researchgate.netaacrjournals.orgresearchgate.net Champions human TumorGraft™ models of NSCLC expressing constitutively activated AXL and/or c-Met were utilized to assess the anti-tumor efficacy of single-agent this compound compared to standard of care agents like paclitaxel (B517696) and the EGFR inhibitor erlotinib (B232). aacrjournals.orgresearchgate.netresearchgate.net

In these studies, this compound demonstrated in vivo efficacy, including tumor regressions, in a percentage of the tumor models, showing results significantly superior to those achieved with an optimal regimen of paclitaxel in some models. aacrjournals.orgresearchgate.netresearchgate.net Specifically, in 3 out of 5 (60%) of the tumor models, this compound showed in vivo efficacy. aacrjournals.orgresearchgate.netresearchgate.net Furthermore, this compound demonstrated significant efficacy in erlotinib-insensitive tumor models, with tumor growth inhibition (TGI) ranging from 66% to 118% compared to the control group at a dose of 30 mg/kg. aacrjournals.orgresearchgate.netresearchgate.net The combination of this compound with erlotinib also showed superior anti-tumor efficacy compared to single-agent treatments in an erlotinib-sensitive model. aacrjournals.orgresearchgate.netresearchgate.net These results in tumorgraft models support the potential development of this compound for the treatment of various tumor types, including erlotinib-resistant NSCLC. aacrjournals.orgresearchgate.netresearchgate.net

| Tumor Model Type | This compound Efficacy Finding | Comparison Agent(s) | Source |

|---|---|---|---|

| Champions Human TumorGraft™ (NSCLC) | In vivo efficacy, including tumor regressions (3/5 models) | Paclitaxel | aacrjournals.orgresearchgate.netresearchgate.net |

| Erlotinib-insensitive TumorGraft™ | Significant efficacy (66-118% TGI at 30 mg/kg) | Control | aacrjournals.orgresearchgate.netresearchgate.net |

| Erlotinib-sensitive TumorGraft™ | Superior anti-tumor efficacy in combination with erlotinib | Single agents | aacrjournals.orgresearchgate.netresearchgate.net |

Comparative Studies with Other Kinase Inhibitors

Comparison with Other AXL Inhibitors (e.g., Gilteritinib, Bemcentinib, Cabozantinib, Foretinib, Merestinib)

CEP-40783 functions as a potent inhibitor of AXL kinase. In enzymatic assays, it has shown an IC50 value of 7 nM against AXL. researchgate.netaacrjournals.org Its cellular potency against AXL was even higher, with an IC50 of 0.26 nM in AXL-transfected 293GT cells, indicating approximately 27-fold greater activity compared to the recombinant enzyme. researchgate.netaacrjournals.org This increased cellular activity is attributed to an extended residence time of this compound on AXL, consistent with a Type II inhibition mechanism. researchgate.netaacrjournals.org

Other kinase inhibitors also target AXL, though often with different primary specificities or potencies. Gilteritinib is known as an inhibitor of FLT3, AXL, and ALK. guidetopharmacology.orgpharmakb.com Bemcentinib (also known as BGB324 or R428) is described as a selective inhibitor of AXL kinase. wikipedia.orgnih.gov Cabozantinib is a multi-tyrosine kinase inhibitor that targets c-Met, VEGFR2, and also inhibits AXL, among other kinases. wikipedia.orgharvard.edu Foretinib is an inhibitor of c-Met and VEGFR-2, and has also been described as an AXL ligand. wikipedia.orgaacrjournals.orgguidetoimmunopharmacology.orgguidetopharmacology.org Merestinib (LY2801653) is a type II multikinase inhibitor that inhibits MET, RON, AXL, MERTK, MNK1/2, and Tie2. guidetomalariapharmacology.org While these compounds share AXL inhibition as a feature to varying degrees, direct comparative potency data (e.g., side-by-side IC50 values against a panel of kinases including AXL for all these compounds) was not consistently available across the search results to provide a detailed quantitative comparison of AXL inhibitory strength relative to this compound. However, this compound's low nanomolar IC50s and extended residence time on AXL highlight its potent and potentially durable AXL inhibition. researchgate.netaacrjournals.org

Comparison with Other c-Met Inhibitors (e.g., Capmatinib (B1663548), Savolitinib)

In addition to AXL, this compound is a potent inhibitor of c-Met. Enzymatic assays have shown an IC50 value of 12 nM for c-Met inhibition. researchgate.netaacrjournals.org In cellular contexts, this compound demonstrated superior activity against c-Met in GTL-16 cells with an IC50 of 6 nM. researchgate.netaacrjournals.org Similar to AXL, the enhanced cellular potency against c-Met is linked to an extended residence time on the target. researchgate.netaacrjournals.org

Other inhibitors specifically target c-Met. Capmatinib (INC280) is described as a potent and highly-selective inhibitor of mesenchymal-epithelial transition (MET) receptor tyrosine kinase, including the mutant variant produced by exon 14 skipping. wikipedia.orgmims.comlabshare.cnpharmakb.com Savolitinib is also known as a selective c-Met inhibitor. While Capmatinib and Savolitinib are primarily focused on c-Met inhibition, this compound's profile includes potent inhibition of both AXL and c-Met. A direct quantitative comparison of the c-Met inhibitory potency of this compound versus Capmatinib or Savolitinib across identical experimental settings was not found in the provided search results.

Dual Inhibition Advantages (AXL/c-Met)

The ability of this compound to potently inhibit both AXL and c-Met kinases offers potential therapeutic advantages. AXL and c-Met are oncogenic receptor tyrosine kinases that are frequently over-expressed and constitutively activated in various human cancers. researchgate.netaacrjournals.org Their activation contributes to multiple facets of tumor progression, including migration, invasion, angiogenesis, survival, growth, and resistance to various therapies. researchgate.netaacrjournals.org

Targeting both AXL and c-Met simultaneously with a single agent like this compound may be particularly effective in tumors where both pathways are active or where there is crosstalk between the two. Preclinical studies with this compound have demonstrated potent AXL and c-Met pharmacodynamic and anti-tumor efficacy in established tumor xenograft models. researchgate.netaacrjournals.org These findings suggest potential therapeutic utility in multiple human tumor types where c-Met and AXL activity play critical roles. researchgate.netaacrjournals.org The dual inhibition strategy may help overcome potential resistance mechanisms that could arise from targeting only one of these kinases.

Research findings indicate that this compound shows high kinome selectivity, with an S90 of 0.04 against a panel of 298 kinases (fraction of kinases showing >90% inhibition at 1 µM). researchgate.netaacrjournals.org This selectivity profile, combined with potent dual AXL/c-Met inhibition and extended target residence time, contributes to its potential for improved in vivo efficacy and selectivity. researchgate.netaacrjournals.org

Key Inhibitory Data for this compound

| Target | Assay Type | IC50 Value | Notes | Source |

| AXL | Enzyme | 7 nM | Potent inhibition | researchgate.netaacrjournals.org |

| AXL | Cellular | 0.26 nM | In AXL-transfected 293GT cells, 27-fold more active than enzyme IC50 | researchgate.netaacrjournals.org |

| c-Met | Enzyme | 12 nM | Potent inhibition | researchgate.netaacrjournals.org |

| c-Met | Cellular | 6 nM | In GTL-16 cells, superior activity | researchgate.netaacrjournals.org |

Note: The interactive nature of the table is a simulated representation.

Future Directions and Research Gaps

Exploration of Novel Combination Therapies

A significant area for future research involves exploring novel combination therapies incorporating CEP-40783. The rationale for combination approaches stems from the role of AXL and c-MET in mediating resistance to various anti-cancer treatments, including EGFR tyrosine kinase inhibitors (TKIs) and immunotherapies frontiersin.orgmdpi.comsec.gov. Preclinical studies have shown that combining AXL inhibitors with other drugs can overcome acquired resistance frontiersin.orgmdpi.com. Specifically, this compound in combination with erlotinib (B232) demonstrated superior anti-tumor efficacy compared to either agent alone in preclinical models of non-small cell lung cancer (NSCLC) that were insensitive to erlotinib aacrjournals.orgmedchemexpress.com.

Ongoing research and clinical trials are essential to further elucidate the optimal use of AXL inhibitors in combination with other agents patsnap.com. This includes exploring combinations with different classes of targeted therapies, such as other TKIs, as well as with conventional chemotherapy and emerging immunotherapies like immune checkpoint inhibitors frontiersin.orgmdpi.compatsnap.comproquest.com. The potential for AXL inhibitors to modulate the tumor immune microenvironment suggests a strong rationale for their use in combination with immunotherapies to potentially enhance the anti-tumor immune response cancer.govpatsnap.com. Future studies should aim to identify the most synergistic drug partners and the underlying mechanisms driving enhanced efficacy in these combinations.

Investigating this compound in Additional Cancer Types

While preclinical studies have indicated the potential utility of this compound in breast, NSCLC, and pancreatic cancers, the role of AXL and c-MET overexpression and activation extends to a variety of other human malignancies caymanchem.comtargetmol.comresearchgate.netresearchgate.netaacrjournals.orgsec.gov. AXL, in particular, is being studied as a therapeutic target in various cancer types due to its association with tumor cell growth, survival, invasion, metastasis, and therapy resistance frontiersin.orgmdpi.comnih.govglobenewswire.com.

Future research should focus on systematically investigating the efficacy of this compound in additional cancer types where AXL and/or c-MET signaling plays a critical role in tumor progression and resistance frontiersin.orgmdpi.comnih.govglobenewswire.com. This includes exploring its activity in both preclinical models derived from diverse tumor types and in clinical studies enrolling patients with various advanced or metastatic solid tumors cancer.govglobenewswire.com. Identifying specific biomarkers that predict response to this compound in these different cancer settings is also a critical research gap.

Elucidation of Broader Immunomodulatory Effects

This compound is described as having potential immunomodulating activities through the inhibition of the TAM family receptors (TYRO3, AXL, MER) which are expressed on various immune cells in the tumor microenvironment cancer.govaacrjournals.org. Inhibition of these receptors can potentially reverse TAM-mediated immunosuppression and enhance anti-tumor immune responses cancer.gov. Preclinical studies with RXDX-106 (this compound) have shown that its efficacy can be mediated by immunomodulatory function, blocking TAM RTKs on both tumor and immune cells, and reducing tumor progression even in tumor cells not directly responsive to TAM RTK inhibition aacrjournals.org.

Further Characterization of Resistance Mechanisms to this compound

While this compound has shown promise in overcoming resistance to other therapies, the potential for the development of acquired resistance to this compound itself is a critical research area sec.gov. Resistance mechanisms to AXL inhibitors can involve the upregulation of other TAM family members or activation of bypass signaling pathways aacrjournals.org. Furthermore, as this compound also targets c-MET, resistance mechanisms related to MET inhibition, such as secondary mutations in MET (e.g., D1228X and Y1230X), could potentially impact its efficacy patsnap.comnih.govmetcrusaders.orgresearchgate.net. This compound has shown some activity against these MET resistance mutations in preclinical models, but the extent and clinical relevance require further investigation patsnap.comnih.govmetcrusaders.org.

Future studies are necessary to comprehensively characterize the mechanisms by which cancer cells can develop resistance to this compound treatment sec.gov. This includes identifying potential genetic alterations, activation of alternative signaling pathways, or changes in the tumor microenvironment that contribute to acquired resistance. Understanding these mechanisms will be crucial for developing strategies to prevent or overcome resistance to this compound, potentially through the design of novel combination therapies or the development of next-generation inhibitors. Retrospective bioinformatics analyses are also planned to determine potential signatures of response and resistance to this compound aacrjournals.org.

Development of More Selective AXL Inhibitors

Although this compound is described as a potent and selective inhibitor of AXL and c-MET, along with other TAM receptors, the development of even more selective AXL inhibitors remains an ongoing area of research in the broader field caymanchem.comtargetmol.comselleckchem.com. The goal is to develop agents that specifically target AXL with minimal off-target effects, potentially leading to improved efficacy and reduced toxicity frontiersin.orgmdpi.comproquest.comnih.gov.

Q & A

Q. What experimental models are appropriate for evaluating the efficacy of CEP-40783 in preclinical studies?

this compound has been tested in multiple in vitro and in vivo models:

- In vitro : AXL-transfected 293GT cells (IC50 = 0.26 nM) and GTL-16 gastric carcinoma cells (c-Met IC50 = 6 nM) are used to assess cellular potency .

- In vivo : Xenograft models include NCI-H1299 NSCLC (AXL inhibition), GTL-16 gastric carcinoma (c-Met inhibition), and orthotopic breast cancer models (MDA-MB-231-luc, 4T1-luc) for metastasis studies. Dose-dependent efficacy is observed at 3–30 mg/kg orally .

Methodological Note : Prioritize models with confirmed AXL/c-Met overexpression and use PK/PD studies to correlate target inhibition (e.g., phosphorylation assays) with tumor regression metrics .

Q. How is the kinase selectivity profile of this compound determined?

this compound’s selectivity is evaluated using kinome-wide profiling against 298 kinases. The S90 metric (fraction of kinases inhibited >90% at 1 µM) is critical, with this compound showing an S90 of 0.04, indicating high specificity . Methodological Note : Combine biochemical kinase assays with cellular thermal shift assays (CETSA) to validate target engagement and off-target effects .

Q. What biochemical assays are used to quantify this compound’s inhibitory activity against AXL and c-Met?

- Enzyme assays : Measure IC50 values using recombinant kinases (AXL IC50 = 7 nM; c-Met IC50 = 12 nM) .

- Cellular assays : Use phospho-specific ELISA or Western blotting to assess inhibition of AXL/c-Met phosphorylation in transfected or cancer cell lines .

Methodological Note : Include time-resolved assays to evaluate residence time, as this compound’s Type II mechanism leads to prolonged target binding (>120 min half-life) .

Advanced Research Questions

Q. How can researchers optimize dosing regimens for this compound in combination therapies?

- Synergy studies : In erlotinib-resistant NSCLC models, this compound (10–30 mg/kg) combined with erlotinib showed superior efficacy compared to monotherapy. Use factorial design experiments to identify synergistic doses .

- PK/PD integration : Monitor plasma exposure and tumor pharmacodynamics (e.g., c-Met phosphorylation in GTL-16 xenografts) to align dosing intervals with target suppression duration .

Q. What strategies address contradictory efficacy data across tumor models?

In Champions TumorGraft™ NSCLC models, this compound showed efficacy in 60% (3/5) of models but not universally. Key considerations:

- Biomarker stratification : Retrospectively analyze AXL/c-Met expression, phosphorylation status, and EMT markers (e.g., E-cadherin loss) to identify responsive subsets .

- Model heterogeneity : Use patient-derived xenografts (PDX) with diverse genetic backgrounds to replicate clinical variability .

Q. How does this compound overcome on-target resistance mutations in c-Met?

this compound exhibits activity against D1228X/Y1230X mutations (common after capmatinib/tepotinib resistance) in Ba/F3 cells. Molecular dynamics (MD) simulations suggest its extended residence time and interactions with solvent-front residues (e.g., G1163) enhance mutant kinase inhibition . Methodological Note : Pair in vitro mutagenesis screens with in vivo resistance models to identify tertiary mutations (e.g., G1163X + L1195F) that may arise post-treatment .

Q. What experimental approaches validate the Type II kinase inhibition mechanism of this compound?

Q. How to design a PK/PD study for this compound to bridge preclinical and clinical dosing?

- Preclinical : In NCI-H1299 xenografts, 10 mg/kg orally achieves >90% AXL inhibition for 48 hours. Use compartmental modeling to extrapolate human equivalent doses .

- Clinical translation : Incorporate biomarkers (e.g., plasma ctDNA for AXL/c-Met status) in phase I trials to monitor target modulation .

Data Analysis and Interpretation

Q. How should researchers analyze tumor growth inhibition (TGI) data from this compound studies?

Q. What methods reconcile discrepancies between enzyme IC50 and cellular IC50 values?

this compound’s cellular IC50 (0.26 nM in 293GT cells) is 27-fold lower than enzyme IC50 (7 nM) due to prolonged residence time. Use cell permeability assays (e.g., PAMPA) and intracellular drug concentration measurements to explain potency shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.